molecular formula C11H16OS B8000723 2-[4-(Methylthio)phenyl]-2-butanol

2-[4-(Methylthio)phenyl]-2-butanol

Cat. No.: B8000723
M. Wt: 196.31 g/mol
InChI Key: PWOMJICFCPWFRM-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-2-butanol (CAS RN: 103-05-9) is a secondary alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . It features a phenyl group substituted at the para position with a methyl moiety and a hydroxyl group at the second carbon of the butanol chain.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-4-11(2,12)9-5-7-10(13-3)8-6-9/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOMJICFCPWFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylthio)phenyl]-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylthio)phenyl]-2-butanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: 2-[4-(Methylthio)phenyl]-2-butanone or 2-[4-(Methylthio)phenyl]butanoic acid.

    Reduction: 2-[4-(Methylthio)phenyl]butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Methylthio)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Methylthio)phenyl]-2-butanol involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. These changes can impact biological pathways and molecular interactions, leading to its observed effects.

Comparison with Similar Compounds

4-(4-Methylphenyl)butyric Acid

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.22 g/mol
  • CAS RN : 4521-22-6
  • Key Properties :
    • Functional Group: Carboxylic acid (butyric acid backbone).
    • Melting Point: 54–58°C .
  • Comparison: Unlike 2-methyl-4-phenyl-2-butanol, this compound replaces the hydroxyl group with a carboxylic acid, increasing polarity and molecular weight. The carboxylic acid functionality enhances reactivity in esterification or salt formation, whereas the alcohol in 2-methyl-4-phenyl-2-butanol may participate in nucleophilic substitutions or act as a protecting group .

1-(4-Methylphenyl)-1-cyclopropanecarboxylic Acid

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • CAS RN : 83846-66-6
  • Key Properties :
    • Functional Group: Cyclopropane-ring fused with a carboxylic acid.
    • Melting Point: 110–114°C .
  • The carboxylic acid group further differentiates its applications, such as in polymer synthesis or metal coordination chemistry .

4-Phenyl-2-butanone

  • Molecular Formula : C₁₀H₁₂O
  • Molecular Weight : 148.20 g/mol
  • CAS RN : 2550-26-7
  • Key Properties :
    • Functional Group: Ketone.
    • Application: Primarily used as a laboratory chemical .
  • Comparison: The ketone group in 4-phenyl-2-butanone lacks the hydroxyl group present in 2-methyl-4-phenyl-2-butanol, reducing hydrogen-bonding capacity and altering solubility in polar solvents. Ketones are typically more reactive toward nucleophilic additions, whereas alcohols may undergo oxidation or dehydration .

Data Table: Key Properties of Compared Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Group Purity (Commercial) Physical State
2-Methyl-4-phenyl-2-butanol 103-05-9 C₁₁H₁₆O 164.24 Secondary alcohol >98.0% (GC) Liquid
4-(4-Methylphenyl)butyric acid 4521-22-6 C₁₁H₁₄O₂ 178.22 Carboxylic acid Not specified Solid (mp 54–58°C)
1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid 83846-66-6 C₁₁H₁₂O₂ 176.21 Cyclopropane carboxylic acid Not specified Solid (mp 110–114°C)
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O 148.20 Ketone Not specified Liquid

Notes on Discrepancies and Limitations

  • The query specifies 2-[4-(Methylthio)phenyl]-2-butanol, but the evidence exclusively discusses 2-methyl-4-phenyl-2-butanol (methyl substituent instead of methylthio). This discrepancy implies either a nomenclature error in the query or incomplete evidence coverage.
  • Data on reactivity, toxicity, and detailed applications for these compounds remain sparse in the provided sources, necessitating further literature review for comprehensive analysis.

Biological Activity

2-[4-(Methylthio)phenyl]-2-butanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the existing research.

Chemical Structure and Properties

The compound this compound features a butanol backbone substituted with a methylthio group and a phenyl ring. Its molecular structure can be represented as follows:

  • Chemical Formula : C11_{11}H16_{16}OS
  • Molecular Weight : 200.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exert effects through:

  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the central nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
  • Antioxidant Activity : The presence of the methylthio group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

Several in vitro studies have evaluated the biological effects of this compound:

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that derivatives of compounds related to this compound exhibited significant AChE inhibitory activity with IC50_{50} values ranging from 3.11 μM to 55.36 μM depending on the specific derivative and target tissue (cerebral cortex or hippocampus) .
  • Antioxidant Properties :
    • Research has indicated that compounds with similar structures possess antioxidant capabilities, which may be beneficial in treating neurodegenerative diseases by reducing oxidative damage .

Case Studies

  • Cognitive Enhancement : A study involving animal models showed that administration of compounds structurally related to this compound led to improved memory and learning abilities, suggesting potential applications in Alzheimer's disease therapy .
  • Skin Irritation and Toxicity : Toxicological assessments have been conducted, revealing that while the compound exhibits some irritation potential, it is generally considered safe for use in fragrance applications at regulated concentrations .

Data Summary

Study FocusFindingsReferences
AChE InhibitionIC50_{50} values: 3.11 μM - 55.36 μM
Antioxidant ActivityPotential reduction in oxidative stress
Cognitive EnhancementImproved memory in animal models
Skin Irritation/ToxicityMild irritation; safe at regulated levels

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